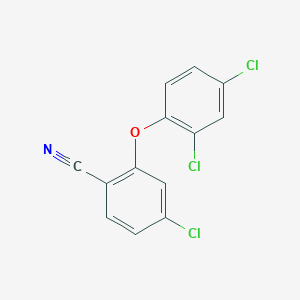

4-Chloro-2-(2,4-dichlorophenoxy)benzonitrile

Description

Properties

IUPAC Name |

4-chloro-2-(2,4-dichlorophenoxy)benzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H6Cl3NO/c14-9-3-4-12(11(16)5-9)18-13-6-10(15)2-1-8(13)7-17/h1-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IWEYIOCEZPXLHE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Cl)OC2=C(C=C(C=C2)Cl)Cl)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H6Cl3NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30707818 | |

| Record name | 4-Chloro-2-(2,4-dichlorophenoxy)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30707818 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

298.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

63747-05-7 | |

| Record name | 4-Chloro-2-(2,4-dichlorophenoxy)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30707818 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-2-(2,4-dichlorophenoxy)benzonitrile typically involves the reaction of 4-chlorobenzonitrile with 2,4-dichlorophenol. The reaction is usually carried out in the presence of a base such as potassium carbonate and a suitable solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the nucleophilic substitution reaction, resulting in the formation of the desired product.

Industrial Production Methods

On an industrial scale, the production of this compound follows similar synthetic routes but with optimized reaction conditions to ensure higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-2-(2,4-dichlorophenoxy)benzonitrile undergoes various chemical reactions, including:

Nucleophilic Substitution: The chloro group can be substituted by nucleophiles such as amines or thiols.

Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: The nitrile group can be reduced to form amines or other reduced products.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar aprotic solvents like DMF.

Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.

Major Products Formed

Nucleophilic Substitution: Formation of substituted derivatives depending on the nucleophile used.

Oxidation: Formation of quinones or other oxidized products.

Reduction: Formation of amines or other reduced derivatives.

Scientific Research Applications

4-Chloro-2-(2,4-dichlorophenoxy)benzonitrile has several scientific research applications:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Studied for its potential effects on biological systems, including its role as a herbicide.

Medicine: Investigated for its potential therapeutic properties, including its use in the development of new drugs.

Industry: Utilized in the production of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of 4-Chloro-2-(2,4-dichlorophenoxy)benzonitrile involves its interaction with specific molecular targets. In the case of its use as a herbicide, it mimics the action of natural plant hormones, leading to uncontrolled growth and eventual death of the plant. The compound is absorbed by the plant and translocated to the meristematic regions, where it disrupts normal cellular processes.

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Structural and Functional Group Comparisons

The compound shares structural motifs with several classes of chemicals, including phenoxy herbicides, antimicrobial agents, and other benzonitrile derivatives. Key comparisons include:

Triclosan (5-Chloro-2-(2,4-dichlorophenoxy)phenol)

- Structure: Contains a phenol group instead of benzonitrile.

- Reactivity: Undergoes rapid oxidation by manganese oxides (e.g., MnO₂), yielding coupling products and quinones. The phenolic -OH group enhances adsorption to mineral surfaces, accelerating degradation .

- Environmental Fate: Hydrophobic (log Kow ~4.76), leading to bioaccumulation in sediments. Its ether linkage can break down to release 2,4-dichlorophenol, a known toxicant .

Dichlorprop (2-(2,4-Dichlorophenoxy)propanoic Acid)

- Structure: A phenoxypropanoic acid herbicide.

- Application : Used to control broadleaf weeds via auxin mimicry.

- Reactivity : The carboxylic acid group enhances water solubility (log Kow ~2.9), facilitating soil mobility. Unlike the benzonitrile derivative, dichlorprop is ionizable, influencing its environmental persistence .

4-Chlorobenzonitrile

- Structure : Simplifies to a single chlorinated benzonitrile.

- Properties: Lacking the phenoxy group, it exhibits lower molecular weight (137.57 g/mol) and higher volatility. Used as an intermediate in pharmaceuticals and agrochemicals .

Physicochemical Properties and Environmental Behavior

| Property | 4-Chloro-2-(2,4-dichlorophenoxy)benzonitrile | Triclosan | Dichlorprop | 4-Chlorobenzonitrile |

|---|---|---|---|---|

| Molecular Formula | C₁₃H₇NOCl₂ | C₁₂H₇Cl₃O₂ | C₉H₈Cl₂O₃ | C₇H₄ClN |

| Molecular Weight (g/mol) | 264.11 | 289.54 | 235.06 | 137.57 |

| Key Functional Groups | Benzonitrile, dichlorophenoxy | Phenol, dichlorophenoxy | Carboxylic acid, phenoxy | Benzonitrile, chloro |

| Log Kow | ~4.3 (estimated) | 4.76 | 2.9 | 1.8 |

| Water Solubility | Low (hydrophobic) | 10 mg/L | 350 mg/L | 1,200 mg/L |

| Degradation Pathway | Oxidation (likely via nitrile hydrolysis) | Oxidative coupling | Microbial degradation | Photolysis |

Notes:

- The nitrile group in this compound may hydrolyze to carboxylic acids under alkaline conditions, altering toxicity .

- Triclosan’s phenolic group facilitates adsorption to soils, whereas dichlorprop’s acidity promotes leaching .

Environmental and Toxicological Considerations

- Persistence : The compound’s chlorinated aromatic structure suggests resistance to biodegradation, similar to triclosan. Its nitrile group may introduce unique metabolites, necessitating further ecotoxicological studies .

Biological Activity

4-Chloro-2-(2,4-dichlorophenoxy)benzonitrile, commonly referred to as dichlobenil , is a synthetic herbicide primarily used for weed control in various agricultural and horticultural applications. Its chemical structure includes a chloro-substituted benzonitrile core and a dichlorophenoxy group, which contribute to its biological activity. This article reviews the biological activity of dichlobenil, focusing on its herbicidal properties, mechanisms of action, and potential environmental impacts.

- Chemical Formula : C13H8Cl3NO

- CAS Number : 63747-05-7

- Molecular Weight : 269.57 g/mol

Herbicidal Properties

Dichlobenil functions primarily as a pre-emergent herbicide , inhibiting the growth of various broadleaf and grassy weeds. Its effectiveness stems from its ability to disrupt cell division in plants.

- Mechanism of Action :

- Target Weeds :

Antimicrobial Activity

Research indicates that dichlobenil exhibits antimicrobial properties against certain bacterial strains:

- Bacterial Inhibition :

Environmental Impact

The environmental persistence of dichlobenil raises concerns regarding its ecological effects:

- Toxicity :

- Detection in Water Bodies :

Case Studies

- Field Trials :

-

Ecotoxicological Assessments :

- Ecotoxicological studies revealed that dichlobenil poses risks to non-target species, including beneficial insects and aquatic organisms. The compound's degradation products were found to exhibit higher toxicity levels than dichlobenil itself, necessitating further investigation into its environmental fate .

Research Findings

Q & A

Q. What are the optimal synthetic routes for 4-Chloro-2-(2,4-dichlorophenoxy)benzonitrile, and how can yield and purity be maximized?

Methodological Answer: A common approach involves nucleophilic aromatic substitution, where 2,4-dichlorophenol reacts with a halogenated benzonitrile derivative. Key parameters include:

- Solvent Choice : Acetonitrile is often used due to its polarity and ability to stabilize intermediates .

- Reaction Time : Extended stirring (24+ hours) at ambient temperature improves substitution efficiency .

- Purification : Recrystallization from ethanol or ethyl acetate enhances purity. Challenges in isolating intermediates (e.g., 2-(2,4-dichlorophenoxy)acetonitrile) may require column chromatography .

Q. How can researchers address challenges in characterizing this compound due to limited analytical data?

Methodological Answer: The compound’s structural complexity and lack of vendor-provided analytical data (e.g., Sigma-Aldrich’s disclaimer ) necessitate multi-technique validation:

- NMR Spectroscopy : Compare H/C NMR peaks with structurally similar compounds (e.g., 3,5-Dichloro-4-fluorobenzonitrile ).

- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight (calc. for CHClNO: ~314.45 g/mol).

- IR Spectroscopy : Identify nitrile (C≡N) stretches (~2220 cm) and aryl chloride vibrations (~750 cm) .

Q. What storage conditions ensure the stability of this compound for long-term studies?

Methodological Answer:

- Temperature : Store at 2–8°C in airtight containers to prevent hydrolysis .

- Incompatibilities : Avoid contact with oxidizing agents (e.g., peroxides) and metals (risk of catalytic decomposition) .

- Moisture Control : Use desiccants (e.g., silica gel) to suppress degradation via nucleophilic attack on the nitrile group.

Advanced Research Questions

Q. How can conflicting degradation data in environmental fate studies be resolved?

Methodological Answer: Discrepancies in half-life estimates under varying pH or UV exposure require:

- Advanced Analytics : Use LC-MS/MS to track degradation products (e.g., 4-(2,4-dichlorophenoxy)butyric acid derivatives ).

- Controlled Replicates : Conduct parallel experiments with deuterated solvents to rule out matrix effects.

- Computational Modeling : Apply QSAR models to predict hydrolysis pathways based on electron-withdrawing substituents .

Q. What computational strategies predict the reactivity of this compound in catalytic systems?

Methodological Answer:

- Density Functional Theory (DFT) : Calculate LUMO energy to assess susceptibility to nucleophilic attack. Compare with analogs like 2-(4-Chlorophenoxy)benzonitrile (InChIKey: OAKRNCISUVTPPE-UHFFFAOYSA-N) .

- Molecular Dynamics : Simulate interactions with enzymes (e.g., cytochrome P450) to predict metabolic pathways .

Q. How do substituent positions influence the compound’s ecological impact?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.